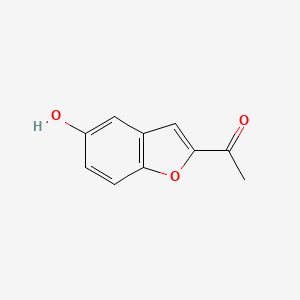

1-(5-Hydroxy-1-benzofuran-2-yl)ethanone

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-(5-hydroxy-1-benzofuran-2-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3/c1-6(11)10-5-7-4-8(12)2-3-9(7)13-10/h2-5,12H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHQUGQCBWHAVCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(O1)C=CC(=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Studies of Biological Activities of 1 5 Hydroxy 1 Benzofuran 2 Yl Ethanone Derivatives

Investigation of Cellular and Molecular Mechanisms of Action

The biological activities of 1-(5-hydroxy-1-benzofuran-2-yl)ethanone and its related derivatives are subjects of significant scientific inquiry, particularly concerning their potential as therapeutic agents. Research into their mechanisms of action reveals a complex interplay with cellular machinery, influencing pathways that govern cell life and death, inflammatory responses, and enzymatic functions. These compounds have been shown to exert their effects through various molecular interactions, which are being actively elucidated to understand their full pharmacological profile.

Derivatives of the benzofuran (B130515) scaffold have demonstrated notable effects on cell viability, primarily through the induction of apoptosis, or programmed cell death. nih.gov This is a critical mechanism for controlling cell populations and eliminating damaged or cancerous cells. The anticancer effects of many benzofuran derivatives are attributed to their ability to trigger these intrinsic cellular suicide programs. nih.gov

The pro-apoptotic activity of certain benzofuran derivatives is mediated through intrinsic, caspase-dependent pathways. nih.gov Caspases are a family of protease enzymes that execute the process of apoptosis. Studies utilizing assays such as the Caspase-Glo 3/7 assay have confirmed the activation of these key executioner caspases in cancer cells upon treatment with benzofuran compounds. researchgate.net

A hallmark of early apoptosis is the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane. nih.gov The Annexin V-FITC test, which specifically detects externalized PS, has been employed to confirm that benzofuran derivatives induce this change in cancer cell lines like K562 (chronic myelogenous leukemia). researchgate.net This externalization serves as a signal for phagocytic cells to clear the apoptotic cells. The activation of caspase-9, an initiator caspase, suggests that the apoptotic signal often originates from the mitochondria, a central player in the intrinsic apoptotic pathway. nih.gov

Table 1: Assays Confirming Apoptosis Induction by Benzofuran Derivatives

| Assay | Detected Event | Significance | Reference |

| Caspase-Glo 3/7 Assay | Activation of Caspase-3 and Caspase-7 | Confirms activation of executioner caspases in the apoptotic cascade. | researchgate.net |

| Annexin V-FITC Test | Externalization of Phosphatidylserine (PS) | Indicates an early and crucial step in the apoptotic process. | researchgate.net |

Benzofuran derivatives have been observed to modulate the levels of reactive oxygen species (ROS) within cells, often exhibiting pro-oxidative effects in cancer cells. nih.govresearchgate.net ROS, such as hydrogen peroxide (H₂O₂), are chemically reactive molecules containing oxygen that can act as important signaling molecules at low concentrations but can cause significant damage to cellular structures at high levels, leading to apoptosis. nih.gov

Studies have shown that certain derivatives cause a time-dependent increase in ROS levels in K562 leukemia cells. nih.gov This increased ROS production can lead to mitochondrial membrane disruption, which in turn causes the release of cytochrome C into the cytoplasm. nih.gov This event is a critical step in the activation of the caspase cascade and the intrinsic apoptotic pathway. nih.gov The generation of ROS and subsequent mitochondrial dysfunction are therefore considered key mechanisms through which these compounds exert their cytotoxic effects against cancer cells. nih.gov

Tubulin has been identified as a significant molecular target for some bioactive benzofuran derivatives. nih.gov Microtubules, which are dynamic polymers of tubulin, are essential components of the cytoskeleton and are crucial for cell division, intracellular transport, and maintenance of cell shape. Agents that interfere with microtubule dynamics can arrest the cell cycle, typically at the G2/M phase, and subsequently induce apoptosis. nih.gov

Several studies have confirmed that certain benzofuran derivatives act as tubulin polymerization inhibitors. nih.govnih.gov They bind to tubulin, often at or near the colchicine (B1669291) binding site, preventing the assembly of microtubules. nih.govacs.org This disruption of the microtubule network leads to mitotic arrest and is a well-established mechanism for anticancer agents. rsc.org The inhibitory concentration (IC₅₀) for tubulin polymerization for some potent derivatives has been found to be in the low micromolar range, indicating a strong interaction with this target. nih.gov

Table 2: Tubulin Polymerization Inhibition by a Benzofuran Derivative

| Compound | Target | Effect | IC₅₀ Value (Tubulin Polymerization) | Reference |

| 2-(3,4,5-trimethoxybenzoyl)-3-dimethylamino-6-methoxy-benzo[b]furan | Tubulin | Inhibition of polymerization | 0.9 µM | nih.gov |

In addition to their effects on cell growth and apoptosis, certain this compound derivatives have demonstrated immunomodulatory activity by inhibiting the secretion of pro-inflammatory cytokines. nih.gov Specifically, studies have shown that selected compounds can inhibit the release of interleukin-6 (IL-6) in K562 cancer cells. researchgate.net

The benzofuran scaffold is a structural motif found in various compounds that act as enzyme inhibitors. researchgate.net Mechanistic studies, including enzyme kinetics, provide detailed insights into how these molecules interact with their enzymatic targets and exert their inhibitory effects.

Research has identified 2-benzylidenebenzofuran-3(2H)-ones, a class of benzofuran derivatives, as potent inhibitors of the enzyme alkaline phosphatase (AP). researchgate.net Kinetic analyses were performed to understand the nature of this inhibition. Lineweaver-Burk plots, a graphical representation of enzyme kinetics, demonstrated that a highly potent derivative inhibited human intestinal alkaline phosphatase (h-IAP) through a non-competitive pathway. researchgate.net This indicates that the inhibitor does not bind to the active site of the enzyme where the substrate binds, but rather to an allosteric site, thereby reducing the enzyme's catalytic efficiency without affecting substrate binding. researchgate.net Such studies are crucial for designing more specific and effective enzyme inhibitors for therapeutic purposes. researchgate.net

Enzyme Inhibition Kinetic and Mechanistic Studies

Tyrosinase Inhibition Mechanisms

Tyrosinase is a copper-containing enzyme that plays a crucial role in melanin (B1238610) biosynthesis by catalyzing the oxidation of L-tyrosine to dopaquinone. nih.gov The inhibition of tyrosinase is a key strategy for the development of agents for hyperpigmentation disorders and for cosmetic skin whitening. Benzofuran derivatives have emerged as a promising class of tyrosinase inhibitors.

Research into aurones, which are (Z)-benzylidenebenzofuran-3(2H)-ones and structurally related to the this compound scaffold, has shown that the presence and position of hydroxyl groups are critical for their inhibitory activity. While unsubstituted aurones are weak inhibitors, derivatives with two or three hydroxyl groups, particularly at the 4, 6, and 4' positions, exhibit significant tyrosinase inhibition. nih.govnih.gov For instance, the naturally occurring 4,6,4'-trihydroxyaurone has been shown to induce 75% inhibition of human melanocyte-tyrosinase at a concentration of 0.1 mM, a potency significantly higher than that of the well-known inhibitor, kojic acid. nih.govnih.gov

Kinetic studies on various benzofuran derivatives have revealed different modes of tyrosinase inhibition. For example, certain furan-oxadiazole hybrids have demonstrated potent tyrosinase inhibition, with some derivatives being more effective than the standard drug ascorbic acid. mdpi.com The inhibitory mechanism can be competitive, non-competitive, or mixed-type, depending on the specific structure of the derivative. researchgate.netfrontiersin.orgnih.gov Competitive inhibitors bind to the active site of the enzyme, preventing the substrate from binding, while non-competitive inhibitors bind to a different site, altering the enzyme's conformation and reducing its activity. Mixed-type inhibitors can bind to both the free enzyme and the enzyme-substrate complex. nih.gov

Molecular docking studies have been employed to elucidate the binding interactions between benzofuran derivatives and the active site of tyrosinase. These studies suggest that the inhibitors can form crucial interactions with the copper ions and amino acid residues within the enzyme's active site, thereby blocking its catalytic function. researchgate.net The structure-activity relationship (SAR) analyses indicate that the nature and position of substituents on the benzofuran ring significantly influence the inhibitory potential. mdpi.com

Table 1: Tyrosinase Inhibitory Activity of Selected Benzofuran Derivatives

| Compound Class | Specific Derivative | IC50 Value (µM) | Inhibition Type | Reference |

| Aurone | 4,6,4'-trihydroxyaurone | Induces 75% inhibition at 100 µM | Not specified | nih.gov |

| Furan-oxadiazole hybrid | Scaffold 5a | 11 ± 0.25 | Not specified | mdpi.com |

| Benzofuran flavonoid | Mulberrofuran G | 6.35 ± 0.45 | Competitive | researchgate.net |

Phosphatidylinositol-3-kinases (PI3K) Inhibition and Selectivity

Phosphatidylinositol-3-kinases (PI3Ks) are a family of lipid kinases that play a central role in cellular signaling pathways, regulating cell growth, proliferation, survival, and motility. The dysregulation of the PI3K pathway is frequently observed in various types of cancer, making it an attractive target for cancer therapy. Benzofuran derivatives have been investigated for their potential as PI3K inhibitors.

A series of novel benzofuran derivatives have been designed and synthesized as potential PI3K inhibitors. In one study, a specific benzofuran derivative, compound 8, was identified as a potent dual inhibitor of PI3K and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). This compound exhibited an IC50 value of 2.21 nM against PI3K, demonstrating significant potency. nih.gov Another study focused on benzofuran-3-one indole (B1671886) derivatives, which were found to be potent inhibitors of PI3Kα, with some compounds showing single-digit nanomolar activity. frontiersin.org

The selectivity of these inhibitors for different isoforms of PI3K is a crucial aspect of their development. The PI3K family is divided into three classes, with class I being the most implicated in cancer. Further subdivision into isoforms (α, β, γ, δ) highlights the need for selective inhibitors to minimize off-target effects. The benzofuran-3-one indole derivatives mentioned above showed selectivity for the p110α (PI3K-α) isoform over the p110γ (PI3K-γ) isoform. frontiersin.org

The structure-activity relationship (SAR) of these benzofuran derivatives is a key area of investigation. Studies have shown that substitutions on the benzofuran ring system are critical for their inhibitory activity and selectivity. nih.govmdpi.com For instance, the hybridization of the benzofuran scaffold with other pharmacologically active moieties, such as piperazine, has been explored to enhance anticancer activity. nih.gov

Table 2: PI3K Inhibitory Activity of Selected Benzofuran Derivatives

| Compound Class | Specific Derivative | Target | IC50 Value (nM) | Reference |

| Benzofuran derivative | Compound 8 | PI3K | 2.21 | nih.gov |

| Benzofuran-3-one indole | Optimized inhibitors | PI3Kα | Single-digit nM | frontiersin.org |

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Inhibition Dynamics

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. frontiersin.org Inhibition of VEGFR2 is a well-established strategy in cancer therapy. Benzofuran derivatives have shown significant promise as VEGFR2 inhibitors.

Several studies have focused on the design and synthesis of benzofuran-based compounds targeting VEGFR2. A series of benzofuran-chalcone derivatives were prepared and evaluated for their anticancer activities, with one derivative, 5c, exhibiting an excellent inhibitory effect on VEGFR2 with an IC50 value of 1.07 nM. nih.gov Another study reported a chalcone (B49325) benzofuran derivative, 1-(6-hydroxy-4-methoxybenzofuran-5-yl)-3-(4-nitrophenyl)prop-2-en-1-one (6d), which demonstrated an IC50 value of 1.00 × 10⁻³ µM against VEGFR-2, a potency higher than the reference drug Sorafenib. mdpi.com

The dual PI3K/VEGFR2 inhibitor, compound 8, mentioned in the previous section, also showed significant activity against VEGFR2 with an IC50 value of 68 nM. researchgate.netfrontiersin.org This dual-targeting approach is particularly attractive in cancer therapy as it can simultaneously block two crucial signaling pathways involved in tumor progression.

Molecular docking studies have been instrumental in understanding the binding dynamics of these benzofuran derivatives with the VEGFR2 kinase domain. These studies have shown that the compounds can effectively bind to the active site of the receptor, forming key interactions with amino acid residues and inhibiting its kinase activity. nih.govmdpi.comnih.gov The benzofuran scaffold serves as a crucial structural element for these interactions.

Table 3: VEGFR2 Inhibitory Activity of Selected Benzofuran Derivatives

| Compound Class | Specific Derivative | IC50 Value | Reference |

| Benzofuran-chalcone | 5c | 1.07 nM | nih.gov |

| Chalcone benzofuran | 6d | 1.00 x 10⁻³ µM | mdpi.com |

| Benzofuran derivative | Compound 8 | 68 nM | researchgate.netfrontiersin.org |

α-Glucosidase Inhibition Research

α-Glucosidase is an enzyme that plays a key role in carbohydrate digestion by breaking down complex carbohydrates into glucose. Inhibition of this enzyme can delay glucose absorption and reduce postprandial hyperglycemia, making it an important therapeutic target for the management of type 2 diabetes. Benzofuran derivatives have been extensively studied as potent α-glucosidase inhibitors.

A variety of benzofuran derivatives have been synthesized and shown to exhibit significant α-glucosidase inhibitory activity, often with potencies far exceeding that of the standard drug, acarbose. nih.govmdpi.comresearchgate.net For instance, a series of 2-acylbenzofurans demonstrated IC50 values ranging from 6.50 to 722.2 µM. nih.gov In another study, all synthesized benzofuran-pyridazine derivatives showed remarkable inhibitory potential of over 89% against the α-glucosidase enzyme. mdpi.com Furthermore, certain 2-phenylbenzofuran (B156813) derivatives were found to be up to 167 times more active than acarbose. nih.gov

Kinetic studies have revealed that these benzofuran derivatives can inhibit α-glucosidase through different mechanisms. For example, a kinetic binding study indicated that a highly active biphenyl (B1667301) pyrazole-benzofuran hybrid acts as a competitive inhibitor of α-glucosidase. researchgate.net In contrast, a 2-phenylbenzofuran derivative was found to be a mixed-type inhibitor. nih.gov

Molecular docking simulations have provided insights into the structure-activity relationships and the binding modes of these inhibitors within the active site of the α-glucosidase enzyme. nih.govmdpi.comnih.gov These studies help in understanding the key structural features required for potent inhibition and guide the design of new and more effective hypoglycemic agents.

Table 4: α-Glucosidase Inhibitory Activity of Selected Benzofuran Derivatives

| Compound Class | IC50 Range/Value | Inhibition Type | Reference |

| 2-Acylbenzofurans | 6.50 - 722.2 µM | Not specified | nih.gov |

| Biphenyl pyrazole-benzofuran hybrid | 40.6 ± 0.2 - 164.3 ± 1.8 µM | Competitive | researchgate.net |

| 2-Phenylbenzofuran derivative | 167 times more active than acarbose | Mixed-type | nih.gov |

Inhibition of HIV-1 Reverse Transcriptase and Protease

The human immunodeficiency virus type 1 (HIV-1) is the causative agent of acquired immunodeficiency syndrome (AIDS). Two key enzymes in the HIV-1 life cycle, reverse transcriptase (RT) and protease, are major targets for antiretroviral therapy. Benzofuran derivatives have been explored as potential inhibitors of both of these crucial viral enzymes.

Research has shown that certain 3-benzoylbenzofuran derivatives can act as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov These compounds bind to an allosteric site on the RT enzyme, inducing a conformational change that inhibits its DNA polymerase activity. Some of these 3-benzoylbenzofurans also exhibited mild inhibitory activity against HIV-1 protease. nih.gov

Derivatives of 2-acetylbenzofuran (B162037) have also been synthesized and evaluated for their anti-HIV-1 activity. While some of these compounds showed weak activity, the studies suggested that the presence of a spacer between the heterocyclic substituent and the benzofuran nucleus may be important for biological activity. nih.govmdpi.com

Furthermore, some benzofuran derivatives have been found to act as dual inhibitors of both HIV-1 RT and protease. nih.gov This dual-inhibition profile is a highly desirable characteristic for an antiretroviral drug, as it can potentially lead to a higher barrier to the development of drug resistance. For example, one pyrazole (B372694) derivative of a 3-benzoylbenzofuran, compound 5f, was identified as the most active protease inhibitor in a series, with an IC50 value of 31.59 ± 3.83 μM. nih.gov Molecular docking studies suggested that this compound competitively inhibits the protease. nih.gov

Table 5: Anti-HIV-1 Activity of Selected Benzofuran Derivatives

| Compound Class | Target Enzyme(s) | IC50 Value | Reference |

| 3-Benzoylbenzofuran | Reverse Transcriptase & Protease | 0.12 - 0.49 µM (pseudovirus) | nih.gov |

| Pyrazole from 3-benzoylbenzofuran (5f) | Protease | 31.59 ± 3.83 µM | nih.gov |

| 2-Acetylbenzofuran derivatives | Reverse Transcriptase | Weak activity | nih.govmdpi.com |

Receptor Modulation and Allosteric Interaction Research

In addition to enzyme inhibition, derivatives of this compound have been investigated for their ability to modulate the function of various receptors through allosteric interactions. Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site, leading to a change in the receptor's conformation and function. This can result in either an enhancement (positive allosteric modulation) or a reduction (negative allosteric modulation) of the receptor's response to its endogenous ligand.

Positive Allosteric Modulation of GABAB Receptors

The γ-aminobutyric acid type B (GABAB) receptor is a G-protein coupled receptor that plays a critical role in mediating the inhibitory effects of the neurotransmitter GABA in the central nervous system. Positive allosteric modulators (PAMs) of the GABAB receptor have therapeutic potential for treating conditions such as anxiety, depression, and addiction, with potentially fewer side effects than direct agonists like baclofen. mdpi.commdpi.com

A notable example of a benzofuran derivative acting as a GABAB receptor PAM is (R,S)-5,7-di-tert-butyl-3-hydroxy-3-trifluoromethyl-3H-benzofuran-2-one (rac-BHFF). nih.govmdpi.com This compound has been shown to enhance the effects of GABA at the GABAB receptor. In GTPγ[³⁵S]-binding assays, rac-BHFF and its pure enantiomer (+)-BHFF significantly shifted the GABA concentration-response curve to the left, increasing both the potency and efficacy of GABA. nih.gov Specifically, 0.3 µM of (+)-BHFF increased GABA potency by 87.3-fold and its efficacy to 181%. nih.gov

In vivo studies have further demonstrated the potential of rac-BHFF. In a mouse model, it dose-dependently increased the loss of righting reflex induced by baclofen, indicating a potentiation of GABAB receptor activation. nih.gov Importantly, when administered alone, rac-BHFF did not produce this effect, highlighting its allosteric mechanism of action. Furthermore, rac-BHFF exhibited anxiolytic-like activity in a stress-induced hyperthermia model in mice. nih.gov

These findings suggest that benzofuranone derivatives, which are structurally related to this compound, can serve as valuable pharmacological tools for studying GABAB receptor function and as lead compounds for the development of novel therapeutics. nih.govmdpi.com

Table 6: GABAB Receptor Modulatory Activity of a Benzofuranone Derivative

| Compound | Activity | In Vitro Effect | In Vivo Effect | Reference |

| (R,S)-5,7-di-tert-butyl-3-hydroxy-3-trifluoromethyl-3H-benzofuran-2-one (rac-BHFF) | Positive Allosteric Modulator | Increased GABA potency (15.3-fold) and efficacy (149%) | Potentiated baclofen-induced loss of righting reflex; anxiolytic-like activity | nih.gov |

| (+)-BHFF (enantiomer of rac-BHFF) | Positive Allosteric Modulator | Increased GABA potency (87.3-fold) and efficacy (181%) | Not specified | nih.gov |

Selective Potentiation of NMDA Receptors (e.g., GluN2C Subtype)

The N-methyl-D-aspartate (NMDA) receptor, a ligand-gated ion channel crucial for synaptic plasticity, is a key target in neuropharmacology. Research has shown that certain compounds can selectively potentiate NMDA receptors containing specific subunits, such as GluN2C and GluN2D. nih.gov While direct studies on this compound are limited, the broader class of benzofuran analogues has been identified for its potential to act as a negative allosteric modulator of NMDA receptors. nih.gov

For instance, selective potentiation of GluN2C- and GluN2D-containing NMDA receptors has been achieved with compounds like 3-(chlorophenyl)(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroiso-quinolin-2(1H)-yl)methanone (CIQ). nih.gov The mechanism for this selectivity is linked to specific residues within the receptor subunits. In the GluN2D subunit, the residue Thr592 in the M1 transmembrane domain has been identified as a potential control site for CIQ's activity. nih.gov This residue is conserved in the GluN2C subunit but is absent in GluN2A and GluN2B, providing a structural basis for subtype-selective potentiation. nih.gov Further investigation is required to determine if this compound derivatives can be engineered to interact with this or similar sites to achieve selective potentiation of GluN2C-containing NMDA receptors.

Interaction with Estrogen Receptors (ESR1, ESR2)

Estrogen receptors, including Estrogen Receptor 1 (ESR1 or ERα) and Estrogen Receptor 2 (ESR2 or ERβ), are critical mediators of hormonal signaling and are significant targets in cancer therapy and other diseases. The ability of various environmental and synthetic compounds to interact with these receptors is an area of active research.

Studies have demonstrated that compounds possessing a hydroxyl group are often capable of competing with the natural ligand, 17β-estradiol, for binding to both ERα and ERβ isoforms. researchgate.net Research into the binding of monohydroxylated polyaromatic compounds, which share structural motifs with the subject compound, has revealed that interactions such as hydrogen bonding with specific amino acid residues (e.g., HIS524) and π-π stacking with others (e.g., PHE404) are crucial for ligand binding to the estrogen receptor. researchgate.net While direct binding data for this compound is not extensively detailed in available literature, the presence of the 5-hydroxy group on the benzofuran scaffold suggests a potential for interaction with ESR1 and ESR2, warranting further investigation into its binding affinity and selectivity.

Immunomodulatory Research and Innate Immune Response Modulation

Research into a closely related natural product, 1-(6-Hydroxy-2-isopropenyl-1-benzofuran-5-yl)-1-ethanone, isolated from Petasites hybridus, has provided significant insights into the immunomodulatory potential of this class of compounds. nih.gov Studies show that this compound and its synthetic benzoxazepine derivatives can modulate the innate immune response of phagocytic cells, such as polymorphonuclear leukocytes (PMNs), at various stages of the inflammatory process. nih.govresearchgate.net This modulation suggests that these benzofuran derivatives could serve as lead compounds for the development of new immunomodulatory agents. nih.govresearchgate.net

A key function of PMNs in the innate immune response is the "respiratory burst," a rapid release of reactive oxygen species (ROS) to kill pathogens. The activity of 1-(6-Hydroxy-2-isopropenyl-1-benzofuran-5-yl)-1-ethanone and its derivatives on this process has been evaluated using chemiluminescence (CL) assays. nih.govresearchgate.net

The parent compound demonstrated stronger inhibition of luminol-enhanced CL in PMNs than acetylsalicylic acid (ASA). nih.gov Furthermore, one of its synthetic benzoxazepine derivatives, compound 5 , was found to be the most effective inhibitor in the series, strongly inhibiting both luminol- and lucigenin-enhanced CL with IC₅₀ values lower than that of ASA. nih.govresearchgate.net This indicates a potent ability to suppress the generation of ROS, a central mechanism of the PMN respiratory burst. Other studies on different 2-arylbenzofurans have also confirmed their significant inhibitory effects on the respiratory burst of PMNs. nih.govresearchgate.net

Chemotaxis, the directed migration of immune cells like PMNs to a site of inflammation, is another critical step in the innate immune response. The effect of 1-(6-Hydroxy-2-isopropenyl-1-benzofuran-5-yl)-1-ethanone on this process was assessed using the Boyden chamber technique. nih.govresearchgate.net

The natural compound itself was found to inhibit PMN chemotaxis with an IC₅₀ value comparable to that of ibuprofen. nih.gov Notably, a synthesized benzoxazepine derivative, compound 2 , proved to be the most active in inhibiting the migration of PMNs, showing an activity five times stronger than ibuprofen. nih.govresearchgate.net This demonstrates a significant capacity to interfere with the signaling and mechanical processes that govern leukocyte migration.

| Compound | Activity | Measurement (IC₅₀) | Comparison |

|---|---|---|---|

| 1-(6-Hydroxy-2-isopropenyl-1-benzofuran-5-yl)-1-ethanone | PMN Respiratory Burst Inhibition | - | Stronger than Acetylsalicylic Acid nih.gov |

| 1-(6-Hydroxy-2-isopropenyl-1-benzofuran-5-yl)-1-ethanone | PMN Chemotaxis Inhibition | - | Comparable to Ibuprofen nih.gov |

| Synthetic Derivative (Compound 5) | PMN Respiratory Burst Inhibition | - | Stronger than Acetylsalicylic Acid nih.gov |

| Synthetic Derivative (Compound 2) | PMN Chemotaxis Inhibition | - | 5x Stronger than Ibuprofen nih.gov |

Antimicrobial Efficacy and Underlying Mechanisms

Benzofuran derivatives are recognized for their broad-spectrum antimicrobial properties. The core benzofuran structure is a versatile scaffold that allows for chemical modifications, leading to compounds with activity against a range of microbial pathogens. The mechanisms underlying their efficacy are varied and depend on the specific derivative and the target microorganism.

Derivatives of 1-(1-benzofuran-2-yl)ethanone have been synthesized and evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.netnih.gov Studies have shown that specific brominated derivatives of 1-(3-Methyl-1-benzofuran-2-yl)ethanone exhibit moderate activity against Gram-positive strains, with Minimum Inhibitory Concentration (MIC) values ranging from 16 to 64 µg/mL. researchgate.netnih.gov

The antibacterial spectrum often includes common pathogens. For example, various benzofuran derivatives have been tested against Staphylococcus aureus and Bacillus subtilis (Gram-positive) as well as Escherichia coli and Pseudomonas aeruginosa (Gram-negative). researchgate.netnih.gov The results often indicate that the activity is dependent on the specific substitutions on the benzofuran ring. For instance, some azo-benzofuran derivatives have shown activity against both S. aureus and E. coli. researchgate.net Research on other benzofuran compounds has revealed potent activity against antibiotic-resistant strains, such as methicillin-resistant Staphylococcus aureus (MRSA), with MIC values as low as 3.13 μg/mL for certain biphenyl derivatives containing a hydroxylated B ring. nih.gov

| Bacterial Strain | Gram Type | Compound Class | Activity (MIC) | Reference |

|---|---|---|---|---|

| Gram-positive strains | Positive | Brominated 1-(3-Methyl-1-benzofuran-2-yl)ethanone derivative | 16-64 µg/mL | nih.gov |

| Staphylococcus aureus (MRSA) | Positive | 4′-(trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triol | 3.13 µg/mL | nih.gov |

| Enterococcus faecalis (multidrug-resistant) | Positive | 5-(9H-carbazol-2-yl) benzene-1,2,3-triol | 6.25 µg/mL | nih.gov |

| Staphylococcus aureus | Positive | Azo-benzofuran derivatives | Active | researchgate.net |

| Escherichia coli | Negative | Azo-benzofuran derivatives | Active | researchgate.net |

Antifungal Activity Profiles

Derivatives of this compound are a subject of significant interest in the search for novel antifungal agents. The benzofuran scaffold, particularly when substituted with a hydroxyl group at the C-5 position, has been identified as a key pharmacophore for antifungal activity. researchgate.net Research has demonstrated that synthetic modifications to the core structure can lead to compounds with potent efficacy against a range of fungal pathogens.

Studies have shown that the introduction of various heterocyclic moieties, such as thiazolo-benzimidazole, to the benzofuran backbone can yield derivatives with significant antifungal properties. nih.gov For instance, compounds derived from 5-substituted 2-acetyl benzofuran have been synthesized and evaluated, revealing promising activity. nih.gov The general antifungal potential of benzofuran derivatives has been noted in several studies, with some compounds showing better activity than the standard control, nystatin. nih.gov

One specific derivative, FPL001 (2-Hydroxy-5-methyl-5-(2-(propylthio)benzofuran-3-yl)cyclopent-2-en-1-one), which contains a benzofuran ring, has demonstrated pronounced antifungal effects against the plant pathogen Colletotrichum gloeosporioides. mdpi.com This compound was found to drastically suppress mycelial growth and inhibit conidial germination and the formation of appressorium, which are crucial steps in the fungal infection process. mdpi.com At a concentration of 30 µg/mL, FPL001 completely inhibited both conidial germination and appressorium formation, highlighting the potential of this class of compounds in agricultural applications. mdpi.com The antifungal activity of such derivatives is often attributed to the benzofuran nucleus itself, which is considered a significant antimicrobial agent. researchgate.netmdpi.com

Table 1: Antifungal Activity of Selected Benzofuran Derivatives This table is interactive. You can sort and filter the data.

| Compound Class | Fungal Strain | Activity Metric | Result | Source |

|---|---|---|---|---|

| Thiazolo-benzimidazole benzofuran derivatives | Various Fungi | General Activity | Significant antifungal properties observed | nih.gov |

| FPL001 (benzofuran derivative) | Colletotrichum gloeosporioides | Mycelial Growth | Drastic suppression | mdpi.com |

| FPL001 (benzofuran derivative) | Colletotrichum gloeosporioides | Conidial Germination | Complete inhibition at 30 µg/mL | mdpi.com |

| FPL001 (benzofuran derivative) | Colletotrichum gloeosporioides | Appressorium Formation | Complete inhibition at 30 µg/mL | mdpi.com |

Anti-tubercular Activity Investigations

The benzofuran scaffold is a promising foundation for the development of new therapeutic agents against Mycobacterium tuberculosis (MTB), including multidrug-resistant strains. nih.govresearchgate.net The urgent need for novel anti-tubercular drugs has driven research into various heterocyclic compounds, with benzofuran derivatives emerging as potent candidates. mdpi.com

Synthetic benzofuran derivatives have been evaluated for their anti-mycobacterial activity using methods such as the Microplate Alamar Blue Assay (MABA). researchgate.net Some synthesized compounds have shown activity with minimum inhibitory concentration (MIC) values as low as 100 µg/mL. researchgate.net Computational studies, including in silico molecular docking, have been employed to understand the mechanism of action of these derivatives. nih.govnih.gov These studies suggest that benzofuran derivatives can act as inhibitors of crucial mycobacterial enzymes. One such target is NarL, a transcriptional regulatory protein essential for the adaptation of MTB to anaerobic conditions, a state associated with latent tuberculosis infection. nih.govnih.gov Docking analyses indicate that benzofuran derivatives can bind with high affinity to the active site of NarL, potentially blocking its phosphorylation and subsequent activation. nih.gov Another key target is Decaprenylphosphoryl-β-d-ribose 2′-epimerase (DprE1), an enzyme vital for the synthesis of the mycobacterial cell wall. researchgate.net

Chalcone analogues incorporating hydroxy substitutions have also been investigated, with some demonstrating significant anti-tubercular activity, in some cases greater than the standard drug pyrazinamide. elsevierpure.com For example, certain fluoro and methoxy-substituted chalcones showed MIC values of approximately 14 µM, which was 1.8 times more active than pyrazinamide. elsevierpure.com These findings underscore the potential of developing this compound derivatives, which combine the beneficial benzofuran core with a hydroxy-substituted phenyl-like system, as novel anti-tubercular agents.

Table 2: Anti-tubercular Activity of Benzofuran and Related Derivatives This table is interactive. You can sort and filter the data.

| Compound Class | Target Organism | Activity Metric | Result | Putative Target | Source |

|---|---|---|---|---|---|

| Synthetic Benzofuran Derivatives | M. tuberculosis | MIC | 100 µg/mL | DprE1 | researchgate.net |

| Hydroxy-substituted Chalcones | M. tuberculosis | MIC | ~14 µM | Isocitrate lyase | elsevierpure.com |

| Pyrazinamide (Standard) | M. tuberculosis | MIC | 25.34 µM | Not specified | elsevierpure.com |

| Ethyl 5-bromo-3-ethoxycarbonylamino-1-benzofuran-2-carboxylate | M. tuberculosis | In silico binding | Stable at active site | NarL | nih.gov |

Molecular Mechanisms of Microbial Cell Membrane Disruption

While direct studies on the membrane disruption capabilities of this compound are limited, the mechanisms of structurally related antimicrobial compounds provide significant insight. A primary mode of action for many antimicrobial agents, including peptides and quinone derivatives, involves the disruption of the microbial cell membrane, leading to cell death. nih.govnih.govmdpi.com

Compounds with lipophilic and polar characteristics can insert themselves into the lipid bilayer of the microbial membrane. This insertion can disrupt the membrane's structural integrity, leading to the formation of pores or channels. mdpi.com Such disruption compromises the membrane's function as a selective barrier, causing leakage of essential intracellular components like ions, proteins, and DNA, and ultimately leading to cell lysis. nih.govmdpi.com For example, the naphthoquinone derivative 5,8-dihydroxy-1,4-naphthoquinone (B181067) has been shown to increase membrane permeability in various microbes, including S. aureus and C. albicans. mdpi.com This was evidenced by increased crystal violet uptake and leakage of proteins from the treated cells. mdpi.com

The mechanism can be likened to that of antimicrobial peptides (AMPs), which often possess amphipathic structures that facilitate their interaction with and disruption of the negatively charged bacterial membranes. nih.govnih.gov The hydroxy-benzofuran structure may similarly interact with membrane components, with the hydroxyl group providing a polar head and the benzofuran ring system acting as a lipophilic tail. This interaction could lead to localized disturbances in the lipid packing, thinning of the membrane, and eventual loss of integrity. nih.gov Therefore, it is plausible that a key molecular mechanism for the antimicrobial activity of this compound derivatives is the physical disruption of the microbial cell membrane.

Antioxidant Properties and Free Radical Scavenging Capabilities

The presence of a hydroxyl group on the aromatic ring of this compound suggests significant antioxidant and free radical scavenging potential. Phenolic compounds are well-known for their ability to donate a hydrogen atom from their hydroxyl group to neutralize free radicals, thereby terminating damaging chain reactions. nih.govui.ac.id This process is central to mitigating oxidative stress, which is implicated in numerous diseases. mdpi.com

The antioxidant capacity of such compounds is commonly evaluated using in vitro assays like the DPPH (1,1-diphenyl-2-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid)), and nitric oxide radical scavenging assays. nih.govresearchgate.net Studies on various hydroxy-substituted compounds, including chalcones and plant-derived phenols, have consistently demonstrated potent free-radical scavenging activity. elsevierpure.comnih.gov For instance, certain chalcone derivatives bearing an ortho-hydroxyl group exhibited antioxidant activity slightly greater than the standard antioxidant, gallic acid. elsevierpure.com

Structure Activity Relationship Sar Studies of 1 5 Hydroxy 1 Benzofuran 2 Yl Ethanone and Its Analogues

Correlating Substituent Position and Nature with Biological Activity

The biological activity of benzofuran (B130515) derivatives is highly dependent on the type and position of substituents on the benzofuran core. Research has consistently shown that modifications at various positions, particularly C-2, C-3, C-5, and C-6, can dramatically alter the pharmacological effects of these compounds, which range from anticancer to antimicrobial and anti-inflammatory activities. nih.govmedcraveonline.com

The presence and position of hydroxyl (-OH) and methoxy (-OCH₃) groups on the benzofuran ring are critical determinants of biological activity. A phenolic hydroxyl group, such as the one at the C-5 position in 1-(5-hydroxy-1-benzofuran-2-yl)ethanone, is often considered crucial for modulating anticancer activity. nih.gov This is attributed to the hydrogen-donating capability of the hydroxyl group, which can promote favorable interactions with biological targets. nih.gov For instance, studies on various benzofuran derivatives have demonstrated that compounds bearing a hydroxyl group at the C-6 position exhibit excellent antibacterial activity against a range of bacterial strains. nih.gov

Strategic substitution with electron-rich groups like methoxy at the 5-position has also been shown to result in good yields for certain synthetic pathways leading to benzofuran derivatives. mdpi.com In some series of compounds, the presence of an electron-donating methoxy group on the benzofuran core enhanced inhibitory effects on specific enzymes. mdpi.com The conversion of a hydroxyl to a methoxy group, or its placement at different positions, can significantly impact the compound's electronic properties and its ability to form hydrogen bonds, thereby altering its interaction with target proteins.

The introduction of halogen atoms (e.g., fluorine, chlorine, bromine) into the benzofuran structure is a widely employed strategy to enhance biological potency. nih.gov Halogenation can increase the lipophilicity of a molecule, facilitating its passage through cell membranes. Furthermore, halogens can form "halogen bonds," which are attractive interactions between an electrophilic halogen and a nucleophilic site on a target molecule, thereby improving binding affinity. nih.gov

The position of the halogen is a critical factor. nih.gov For example, placing a halogen atom at the para-position of a phenyl ring attached to the benzofuran core often leads to more potent compounds due to favorable hydrophobic interactions. nih.gov Studies have shown that compounds with two bromo substituents, one on the C-5 of the benzofuran and another on an attached phenyl ring, exhibit excellent antibacterial activity. nih.gov

Bromoalkyl and bromoacetyl groups have been identified as particularly effective for imparting cytotoxicity. Derivatives featuring a bromine atom attached to a methyl or acetyl chain often show pronounced cytotoxic activity. nih.govmdpi.com For example, 1,1′-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanone demonstrated selective and remarkable cytotoxicity against leukemia cells. nih.govmdpi.com This suggests that the presence of a reactive bromoalkyl group can be a key feature for potent anticancer agents. mdpi.com

| Compound | Key Structural Feature | Observed Activity | Reference |

|---|---|---|---|

| 1,1′-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanone | Bromomethyl group at C-3 | Remarkable cytotoxicity against K562 and HL60 leukemia cells (IC50 = 5 µM and 0.1 µM) | nih.gov |

| Compound 1c, 2d, 3d (Various derivatives) | Bromine substituent in an alkyl chain | Responsible for cytotoxic activity | nih.gov |

| Compound 1e | Bromoacetyl substituent in a benzene (B151609) ring | Activity likely related to this substituent | nih.gov |

| Compounds 23 and 24 | Two bromo substituents (C-5 of benzofuran, C-4 of phenyl ring) | Excellent antibacterial activity | nih.gov |

Hybridizing the benzofuran scaffold with other heterocyclic rings is a powerful strategy for discovering novel bioactive agents. nih.gov SAR studies have indicated that substitutions at the C-2 position with heterocyclic moieties are crucial for cytotoxic activity. nih.govnih.gov The introduction of rings such as pyrazole (B372694), piperazine, triazole, and imidazole has led to the development of potent cytotoxic compounds. nih.gov

For example, pyrazole derivatives of benzofuran have shown significant antinociceptive effects. pharmatutor.org The antibacterial activity of some benzofuran compounds is closely linked to the presence of chloro-substituted pyrazole moieties. rsc.org Similarly, the inclusion of hydrophilic groups like piperidine can improve the physicochemical properties of the compound, while N-containing alkyl chains contribute to antiproliferative activity. nih.gov These findings underscore the versatility of the C-2 position for introducing diverse heterocyclic systems to fine-tune the pharmacological profile of benzofuran analogues.

The pharmacological potency of this compound analogues is governed by a delicate balance of steric and electronic effects. The introduction of substituents alters the molecule's size, shape, and electron distribution, which in turn affects its binding to biological targets. nih.gov

Electronic Effects: The electronic nature of substituents—whether they are electron-donating or electron-withdrawing—plays a significant role. For some benzofuran derivatives, the introduction of electron-donating groups has been found to be beneficial for their anticancer activity. mdpi.com Conversely, analysis of other series has shown that the presence of two halogen-substituted rings coupled with the lack of an electron-donating methoxy group can be detrimental to cytotoxicity. nih.gov

Steric Effects: Steric hindrance can influence a molecule's conformation and its ability to fit into a receptor's binding pocket. For instance, placing bulky methyl groups adjacent to the linkage between a benzofuran ring and another part of a molecule can deplanarize the structure, which impacts its photophysical and biological properties. researchgate.netuit.no The size and placement of substituents, such as bromoalkyl groups, are critical determinants of their biological effect, with the position of the halogen being of great importance. nih.govnih.gov

Investigating Structure-Dependent Target Selectivity

A key goal in drug design is to achieve target selectivity to maximize therapeutic efficacy while minimizing off-target effects. For benzofuran derivatives, structural modifications have been shown to influence their selectivity for specific biological targets. For example, some halogenated derivatives exhibit selective cytotoxicity against cancer cells while showing no toxicity towards normal cells. nih.gov

The nature of the scaffold can also direct target preference. Studies have found that while many N-containing heterocycles target enzymes like SIRT1 and SIRT2, benzofuran-containing compounds preferentially target only SIRT2, indicating a structural basis for this selectivity. mdpi.com Similarly, certain 2-arylbenzofuran derivatives have been identified as potent and selective inhibitors of butyrylcholinesterase (BChE) over acetylcholinesterase (AChE), which is a desirable trait for the development of treatments for neurodegenerative diseases. mdpi.com This selectivity is dictated by specific interactions, such as the formation of hydrogen bonds between the hydroxyl group on the benzofuran ring and specific amino acid residues in the enzyme's active site. mdpi.com These findings highlight that rational modifications to the benzofuran structure can effectively modulate target selectivity.

| Compound Class | Structural Feature | Target | Selectivity Profile | Reference |

|---|---|---|---|---|

| Halogenated Benzofurans | Bromomethyl group at C-3 | Cancer vs. Normal Cells | Toxic to leukemia cells (K562, HL-60) but not to normal HUVEC cells | nih.gov |

| Benzofuran-Sulfone Hybrids | Benzofuran core | Sirtuins (SIRT1, SIRT2, SIRT3) | Selective for SIRT2 (IC50 > 100 µM for SIRT1/3) | mdpi.com |

| 2-Arylbenzofurans | 2-Aryl substitution pattern | Cholinesterases (AChE vs. BChE) | Potent and selective BChE inhibition over AChE | mdpi.com |

Rational Design Principles for Optimizing Bioactivity

The accumulated SAR data for benzofuran derivatives provides a foundation for the rational design of new, more effective therapeutic agents. nih.gov The primary goal is to optimize bioactivity by enhancing interactions with the desired target while improving pharmacological properties.

Key principles for optimization include:

Scaffold Hopping and Hybridization: Combining the benzofuran core with other known pharmacophores or heterocyclic rings (e.g., pyridine, pyrazole) can lead to novel chemical entities with enhanced or new activities. nih.govnih.gov

Positional Isomerism: Systematically altering the position of key functional groups, such as halogens or hydroxyls, is critical, as activity is often highly sensitive to substituent location. nih.gov

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties can be used to fine-tune potency, selectivity, and pharmacokinetic profiles.

Quantitative Structure-Activity Relationship (QSAR): The development of statistically significant QSAR models can help predict the bioactivity of newly designed analogues. nih.gov These models use electronic, steric, and lipophilic descriptors to correlate a compound's structure with its activity, guiding the synthesis of more potent molecules. nih.gov

By applying these principles, researchers can move beyond trial-and-error approaches and systematically design benzofuran derivatives with optimized potency and selectivity for a given biological target. mdpi.com

Computational Chemistry and Mechanistic Elucidation of 1 5 Hydroxy 1 Benzofuran 2 Yl Ethanone

Molecular Docking Investigations for Target Identification and Ligand-Binding Affinity Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this method is crucial for identifying potential biological targets for a ligand and estimating its binding affinity. While specific docking studies for 1-(5-hydroxy-1-benzofuran-2-yl)ethanone are not extensively detailed in publicly available literature, the broader class of benzofuran (B130515) derivatives has been widely investigated against numerous biological targets. These studies provide a strong basis for predicting the potential interactions of the title compound.

Research on various benzofuran derivatives has revealed their potential to bind to a diverse range of proteins implicated in diseases such as cancer, bacterial infections, and neurological disorders. Molecular docking simulations have been instrumental in elucidating the binding modes and affinities of these compounds. For instance, benzofuran hybrids have been docked against targets like the Epidermal Growth Factor Receptor (EGFR), a key protein in lung cancer, with some derivatives showing high predicted binding affinities. nih.gov Similarly, other studies have explored the interactions of benzofurans with Cyclin-Dependent Kinase 2 (CDK2), matrix metalloproteinases (MMPs), and dihydrofolate reductase (DHFR), highlighting the versatility of the benzofuran scaffold. researchgate.netatmiyauni.ac.intdl.orgtandfonline.com

The binding affinity is often quantified by a docking score, typically in kcal/mol, where a more negative value indicates a stronger predicted interaction. The interactions often involve hydrogen bonds, hydrophobic interactions, and π-π stacking with key amino acid residues in the protein's active site. tdl.orgacs.org For this compound, the hydroxyl (-OH) and acetyl (C(O)CH₃) groups are expected to be key pharmacophoric features, likely participating in hydrogen bonding with target proteins.

| Benzofuran Derivative Class | Protein Target | Disease Context | Reported Docking Score Range (kcal/mol) | Key Interactions Noted |

|---|---|---|---|---|

| Benzofuran-1,2,3-triazole hybrids | EGFR (PDB: 4HJO) | Lung Cancer | -9.6 to -10.2 | Stable interactions with active site residues nih.gov |

| Benzofuran-triazine conjugates | Dihydrofolate reductase (DHFR) | Bacterial Infections | Not specified | Hydrogen bonding and hydrophobic interactions tdl.org |

| 3-(Piperazinylmethyl)benzofurans | CDK2 (PDB: 5A14) | Cancer | Not specified (IC50 values reported) | Binding in DFG-out conformation tandfonline.com |

| General Benzofuran derivatives | Anti-bacterial target (PDB: 1aj6) | Bacterial Infections | -2.9 to -10.0 | Strong binding affinity towards the target protein researchgate.net |

| Benzofuro[2,3-b]pyridines | NCOA4 | Ferroptosis | Not specified | π-H interactions acs.org |

Quantum Chemical Calculations: Density Functional Theory (DFT) for Reactivity and Electronic Property Prediction (e.g., HOMO-LUMO Analysis, MEP Maps)

Quantum chemical calculations, particularly Density Functional Theory (DFT), offer profound insights into the electronic structure and reactivity of molecules. aip.org These methods are used to calculate properties like the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and Molecular Electrostatic Potential (MEP) maps.

For the benzofuran scaffold, DFT studies have been employed to optimize molecular geometry and analyze electronic properties. aip.org The geometry optimization provides the most stable three-dimensional conformation of the molecule, revealing bond lengths and angles. aip.org

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The HOMO energy relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is an indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. aip.orgnih.gov For benzofuran derivatives, this analysis helps predict which parts of the molecule are most likely to engage in chemical reactions or interactions with biological targets.

Molecular Electrostatic Potential (MEP) Maps: MEP maps visualize the electrostatic potential on the surface of a molecule. They are color-coded to show regions of negative potential (electron-rich, prone to electrophilic attack), positive potential (electron-poor, prone to nucleophilic attack), and neutral potential. For this compound, MEP maps would likely show negative potential around the oxygen atoms of the hydroxyl, furan (B31954), and acetyl groups, identifying them as potential hydrogen bond acceptors.

DFT calculations on the parent 1-benzofuran molecule have provided a foundational understanding of its electronic characteristics, which can be extrapolated to its derivatives. aip.org Studies on more complex benzofuran hybrids have used DFT to gain further insights into the electronic properties of the most promising ligands identified through docking. nih.gov

| Molecule | Calculation Level | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|---|

| 1-benzofuran-2-carboxylic acid | B3LYP/6-311++G(d,p) | -6.85 | -1.87 | 4.98 |

| 1-(6-amino-5-nitronaphthalen-2-yl)ethanone* | B3LYP-D3BJ/def2-TZVP | -6.502 | -2.737 | 3.765 nih.gov |

| HMBPP** | B3LYP/6-311++G(d,p) | -5.75 | -2.00 | 3.75 semanticscholar.org |

*Included as a related aromatic ketone for comparison of electronic properties.

**HMBPP: 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b] pyridine, a complex benzofuran derivative.

Molecular Dynamics Simulations for Ligand-Target Complex Stability and Conformational Analysis

While molecular docking provides a static snapshot of a ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movements and interactions of atoms and molecules over time, providing critical information about the stability of a ligand-protein complex and the conformational changes that may occur upon binding.

In the context of benzofuran research, MD simulations are performed after docking to validate the predicted binding poses. nih.gov By simulating the complex in a solvated environment that mimics physiological conditions, researchers can assess whether the ligand remains stably bound in the active site or if it dissociates. mdpi.com Key metrics analyzed during MD simulations include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the protein and ligand atoms from their initial positions over the course of the simulation. A stable, low RMSD value suggests the complex is not undergoing major structural changes and the ligand is well-settled in the binding pocket.

Root Mean Square Fluctuation (RMSF): This analyzes the fluctuation of individual amino acid residues, helping to identify which parts of the protein are flexible or rigid and how they are affected by ligand binding.

Hydrogen Bond Analysis: This tracks the formation and breaking of hydrogen bonds between the ligand and protein over time, confirming the persistence of key interactions identified in docking.

Studies on benzofuran-1,2,3-triazole hybrids targeting EGFR and benzofuran–pyrazole (B372694) derivatives targeting tubulin have successfully used MD simulations to confirm the stability of the identified compounds in the receptor's active site, reinforcing their potential as inhibitors. nih.govmdpi.com

Cheminformatics Approaches in Benzofuran Research and Development

Cheminformatics combines computational methods with chemical information to support drug discovery and development. For a scaffold like benzofuran, these approaches are invaluable for analyzing existing data and designing new, more potent compounds.

Large public databases are repositories of chemical and biological data. ChEMBL, for example, contains vast amounts of bioactivity data extracted from medicinal chemistry literature, linking compounds to their biological targets and activities.

For benzofuran research, these databases serve several purposes:

Target Identification: By searching for benzofuran derivatives, researchers can identify all the biological targets they have been tested against, potentially uncovering new therapeutic applications for compounds like this compound.

Structure-Activity Relationship (SAR) Analysis: Data mining can reveal patterns in how chemical modifications to the benzofuran scaffold affect biological activity. This helps in understanding which functional groups and substitution patterns are critical for potency and selectivity. nih.gov

Scaffold Hopping: Analyzing the targets of benzofurans can suggest that this scaffold might be effective against targets of other, structurally different molecules, providing new avenues for research.

The extensive documentation of benzofuran derivatives' activities—including anticancer, antibacterial, antioxidant, and antiviral properties—in the scientific literature suggests that these databases contain a wealth of information ready to be mined for new insights. rsc.orgnih.govresearchgate.net

In silico screening, or virtual screening, is a computational method used to search large libraries of chemical compounds for molecules that are likely to bind to a specific biological target. This process is much faster and more cost-effective than traditional high-throughput screening.

The process often involves these steps:

Virtual Library Design: A virtual library of compounds is created. This can be based on a specific scaffold, such as benzofuran. Diversity-oriented synthesis strategies are often used to design libraries of benzofuran and dihydrobenzofuran derivatives with varied physicochemical properties to explore a wide chemical space. nih.govacs.orgacs.org

Screening: The library is computationally screened against a 3D model of the target protein using techniques like molecular docking.

Filtering and Ranking: The compounds are ranked based on their docking scores and other criteria, such as predicted drug-likeness (e.g., Lipinski's Rule of Five).

Hit Identification: The top-ranked compounds ("hits") are selected for experimental validation.

A notable example involved the design of a library containing 1840 benzofuran-1,2,3-triazole hybrids. nih.gov This library was subjected to pharmacophore-based virtual screening to identify potential EGFR inhibitors, leading to the identification of several promising hit compounds that were then further evaluated. nih.govnih.govresearchgate.net This approach demonstrates the power of combining library design with virtual screening to efficiently discover novel and potent ligands for therapeutic targets. nih.gov

Advanced Analytical Methodologies in Research on 1 5 Hydroxy 1 Benzofuran 2 Yl Ethanone

Spectroscopic Characterization Techniques for Structural Confirmation

Spectroscopic methods are fundamental to the initial identification and structural verification of synthesized or isolated 1-(5-Hydroxy-1-benzofuran-2-yl)ethanone. These techniques provide detailed information about the compound's atomic composition, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of this compound in solution. Through ¹H-NMR, ¹³C-NMR, and various 2D NMR experiments, a complete picture of the proton and carbon framework and their connectivity can be established. researchgate.net

¹H-NMR Spectroscopy: The ¹H-NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For this compound, characteristic signals are expected in distinct regions. The acetyl group protons (CH₃) would appear as a sharp singlet in the aliphatic region (around δ 2.4-2.6 ppm). The aromatic protons on the benzofuran (B130515) core would resonate in the downfield region (δ 6.8-7.8 ppm). Specifically, the furan (B31954) ring proton (H-3) is anticipated as a singlet, while the protons on the benzene (B151609) ring (H-4, H-6, and H-7) would display doublet or doublet of doublets splitting patterns depending on their coupling with neighboring protons. The phenolic hydroxyl proton (5-OH) would typically appear as a broad singlet, the chemical shift of which can be concentration-dependent and affected by the solvent.

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides insights into their electronic environment. The spectrum of this compound would feature a signal for the carbonyl carbon (C=O) of the acetyl group at a significantly downfield shift (δ > 180 ppm). The methyl carbon of the acetyl group would be found in the aliphatic region (around δ 25-30 ppm). The remaining eight carbons of the benzofuran ring system would produce distinct signals in the aromatic region (δ 105-160 ppm).

Two-Dimensional (2D) NMR Experiments: To unambiguously assign all proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. researchgate.net

COSY experiments establish correlations between scalar-coupled protons, helping to identify adjacent protons within the benzene ring.

HSQC spectra correlate each proton with its directly attached carbon atom, allowing for the straightforward assignment of carbon signals based on the already assigned proton spectrum.

Interactive Table: Typical NMR Chemical Shift Data for the this compound Skeleton

| Atom Position | ¹H Chemical Shift (δ, ppm) (Multiplicity) | ¹³C Chemical Shift (δ, ppm) | Key 2D NMR Correlations (HMBC) |

| 3 | ~7.2-7.5 (s) | ~114-118 | H-3 → C-2, C-3a, C-4 |

| 4 | ~7.3-7.5 (d) | ~112-115 | H-4 → C-5, C-7a |

| 6 | ~6.8-7.0 (dd) | ~110-113 | H-6 → C-4, C-5, C-7a |

| 7 | ~7.2-7.4 (d) | ~104-107 | H-7 → C-5, C-7a |

| 5-OH | Variable (br s) | N/A | OH → C-4, C-5, C-6 |

| Acetyl-CH₃ | ~2.5-2.6 (s) | ~26-28 | CH₃ → C=O, C-2 |

| Acetyl-C=O | N/A | ~185-190 | N/A |

| 2 | N/A | ~154-156 | N/A |

| 3a | N/A | ~122-125 | N/A |

| 5 | N/A | ~150-152 | N/A |

| 7a | N/A | ~148-150 | N/A |

Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of a compound. rsc.org

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the parent ion, often to within a few parts per million (ppm). rsc.org For this compound (C₁₀H₈O₃), HRMS can confirm its elemental composition by matching the experimentally measured mass with the calculated exact mass. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI is a soft ionization technique that is particularly useful for polar molecules like the subject compound. mdpi.com It typically generates protonated [M+H]⁺ or deprotonated [M-H]⁻ molecular ions with minimal fragmentation. mdpi.com This allows for the clear determination of the molecular weight. Further fragmentation of the parent ion can be induced (tandem MS or MS/MS) to provide structural information. A common fragmentation pathway would involve the loss of the acetyl group (CH₃CO).

Interactive Table: Mass Spectrometry Data for this compound

| Parameter | Value | Description |

| Molecular Formula | C₁₀H₈O₃ | The elemental composition of the compound. |

| Molecular Weight | 176.17 g/mol | The nominal mass of the compound. |

| Calculated Exact Mass | 176.04734 u | The theoretical monoisotopic mass used for HRMS confirmation. |

| ESI-MS (Positive Mode) | m/z 177.0551 [M+H]⁺ | The observed mass of the protonated molecule. |

| ESI-MS (Negative Mode) | m/z 175.0395 [M-H]⁻ | The observed mass of the deprotonated molecule. |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. mdpi.com For this compound, the FT-IR spectrum would display several characteristic absorption bands that confirm its key structural features. nih.gov A prominent, strong absorption peak corresponding to the carbonyl (C=O) stretch of the ketone would be observed around 1660-1690 cm⁻¹. mdpi.commdpi.com A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching vibration of the phenolic hydroxyl group. semanticscholar.org Other significant peaks include those for aromatic C-H stretching (above 3000 cm⁻¹), C-O stretching of the ether and phenol (B47542) (around 1200-1300 cm⁻¹), and aromatic C=C bending vibrations (around 1450-1600 cm⁻¹). nih.govsemanticscholar.org

Interactive Table: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Functional Group |

| O-H stretch | 3200 - 3600 | Broad, Medium-Strong | Phenolic Hydroxyl |

| Aromatic C-H stretch | 3000 - 3100 | Medium-Weak | Benzofuran Ring |

| Aliphatic C-H stretch | 2850 - 3000 | Weak | Acetyl Methyl |

| C=O stretch | 1660 - 1690 | Strong | Ketone |

| Aromatic C=C stretch | 1450 - 1600 | Medium | Benzofuran Ring |

| C-O stretch | 1200 - 1300 | Strong | Phenol, Furan Ether |

X-ray Crystallographic Analysis for Precise Three-Dimensional Structural Elucidation

X-ray crystallography provides the most definitive and unambiguous method for determining the three-dimensional structure of a compound in the solid state. This technique allows for the precise measurement of bond lengths, bond angles, and torsion angles, offering an exact portrait of the molecule's conformation.

For a compound like this compound, single-crystal X-ray diffraction analysis would confirm the planarity of the fused benzofuran ring system. mdpi.comnih.gov Analysis of a closely related compound, 1-(5-Bromo-1-benzofuran-2-yl)ethanone, reveals an approximately planar molecule. nih.gov Crystallographic data also elucidates the packing of molecules within the crystal lattice, revealing intermolecular interactions such as hydrogen bonds (e.g., between the hydroxyl group of one molecule and the carbonyl oxygen of a neighbor) and π-π stacking interactions between the aromatic rings. mdpi.comnih.gov This information is invaluable for understanding the compound's physical properties and for computational modeling studies.

Interactive Table: Representative Crystallographic Data for a 1-(Benzofuran-2-yl)ethanone Derivative

| Parameter | Example Value (for 1-(5-Bromo-1-benzofuran-2-yl)ethanone) nih.gov | Description |

| Chemical Formula | C₁₀H₇BrO₂ | The elemental composition of the unit cell. |

| Crystal System | Orthorhombic | The classification of the crystal lattice. |

| Space Group | Pca2₁ | The symmetry group of the crystal. |

| a (Å) | 10.8301 | Unit cell dimension. |

| b (Å) | 7.4630 | Unit cell dimension. |

| c (Å) | 21.7213 | Unit cell dimension. |

| V (ų) | 1755.62 | Volume of the unit cell. |

| Z | 8 | Number of molecules per unit cell. |

| R-factor (R1) | 0.024 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

| Key Finding | The molecule is approximately planar. Molecules are linked via C—H⋯O hydrogen bonds. | Description of molecular conformation and intermolecular interactions. |

Biochemical and Cell-Based Assay Methodologies for In Vitro Mechanistic Studies

To understand the biological activity and mechanism of action of this compound, various biochemical and cell-based assays are employed. These in vitro methods can assess the compound's effect on specific cellular pathways, particularly those related to oxidative stress.

Chemiluminescence (CL) assays are highly sensitive methods used to detect and quantify the production of reactive oxygen species (ROS) in biological systems. nih.gov These assays are frequently used to evaluate the antioxidant or pro-oxidant properties of test compounds. sci-hub.se The principle involves a chemical probe that emits light upon reaction with ROS; the intensity of the light is proportional to the amount of ROS present. researchgate.net

Luminol-based Systems: Luminol (B1675438) is a versatile chemiluminescent probe that reacts with various ROS, including hydrogen peroxide, hydroxyl radicals, and hypochlorite, particularly in the presence of catalysts like peroxidases. nih.govresearchgate.net In cell-based assays, luminol-enhanced CL is often used to measure the "respiratory burst" of phagocytic cells (e.g., neutrophils), which is a rapid release of ROS used to destroy pathogens. sci-hub.se By adding this compound to such a system, researchers can determine if it inhibits (antioxidant effect) or enhances (pro-oxidant effect) ROS production. sci-hub.se

Lucigenin-based Systems: Lucigenin (B191737) is another common CL probe, but it is considered more specific for the detection of superoxide (B77818) radicals (O₂⁻•). Similar to luminol-based assays, lucigenin can be used to measure ROS production in cellular or enzymatic systems. Comparing the results from both luminol and lucigenin assays can help to identify the specific types of ROS that are affected by the test compound.

Interactive Table: Principles of Chemiluminescence Assays for ROS Detection

| Assay System | Probe | Primary ROS Detected | Principle of Action | Application in Compound Screening |

| Luminol-based | Luminol | H₂O₂, •OH, OCl⁻ (Myeloperoxidase system) | Oxidation of luminol by ROS produces an excited aminophthalate dianion, which emits light upon relaxation. | Measures overall oxidative stress and the effect of the compound on the phagocytic respiratory burst. |

| Lucigenin-based | Lucigenin | O₂⁻• (Superoxide radical) | Reaction with superoxide forms an unstable dioxetane intermediate that decomposes to an excited-state N-methylacridone, which emits light. | Assesses the specific effect of the compound on superoxide production. |

Cell Migration Assays: e.g., Boyden Chamber Technique

The Boyden chamber assay is a widely utilized method for studying cell migration, chemotaxis, and invasion. cellbiolabs.com The apparatus consists of a chamber with two compartments separated by a microporous membrane. nih.gov Cells are placed in the upper compartment, and a chemoattractant is placed in the lower compartment to stimulate migration through the membrane's pores. cellbiolabs.com After an incubation period, the cells that have migrated to the lower surface of the membrane are fixed, stained, and counted. nih.gov This technique allows researchers to quantify the migratory capacity of cells in response to specific chemical signals.

In the context of benzofuran research, the Boyden chamber technique has been employed to assess the immunomodulatory effects of related compounds. For instance, a study on 1-(6-Hydroxy-2-isopropenyl-1-benzofuran-5-yl)-1-ethanone, a compound structurally related to this compound, evaluated its effect on the chemotactic migration of human polymorphonuclear leukocytes (PMNs). nih.govsci-hub.se The research demonstrated that this benzofuran derivative inhibited PMN chemotaxis with an IC₅₀ value comparable to that of the non-steroidal anti-inflammatory drug, ibuprofen, suggesting potential anti-inflammatory activity by modulating immune cell migration. nih.gov

Table 1: Inhibition of PMN Chemotaxis by a Benzofuran Derivative

| Compound | Target | Assay | IC₅₀ Value | Reference Compound | IC₅₀ Value (Reference) |

|---|---|---|---|---|---|

| 1-(6-Hydroxy-2-isopropenyl-1-benzofuran-5-yl)-1-ethanone | PMN Chemotaxis | Boyden Chamber | 2.1 µg/mL | Ibuprofen | 2.0 µg/mL |

Cytotoxicity Assays (e.g., MTT, Neutral Red Test for mechanistic studies on cell viability/proliferation)

Cytotoxicity assays are fundamental in drug discovery and toxicology for evaluating the effect of chemical compounds on cell viability and proliferation. The MTT and Neutral Red (NR) assays are two commonly used colorimetric methods. nih.gov

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cell viability based on mitochondrial activity. nih.gov In viable cells, mitochondrial dehydrogenase enzymes cleave the tetrazolium ring of MTT, converting the water-soluble yellow salt into an insoluble purple formazan (B1609692). nih.gov The amount of formazan produced, which is quantified spectrophotometrically after solubilization, is directly proportional to the number of living cells. nih.govnih.gov

The Neutral Red Uptake (NRU) assay assesses cell viability by evaluating the integrity of cell membranes and lysosomes. researchgate.net Live cells incorporate and accumulate the neutral red dye within their lysosomes. nih.govresearchgate.net After washing, the amount of dye retained by the cells is measured, which correlates with the number of viable cells. nih.gov

Numerous studies have utilized the MTT assay to screen benzofuran derivatives for their anticancer potential against various human cancer cell lines. nih.govnih.gov These studies consistently demonstrate that the benzofuran scaffold is a promising structure for developing potent cytotoxic agents. rsc.orgrsc.org For example, a series of 2-benzoylbenzofuran derivatives were tested against breast cancer (MCF-7) and other cell lines, with some compounds showing excellent potency. nih.gov Similarly, novel carbohydrazide-linked benzofuran-isatin conjugates exhibited significant anti-proliferative activity against colon cancer cell lines (SW-620 and HT-29). tandfonline.com

Table 2: Cytotoxic Activity (IC₅₀, µM) of Selected Benzofuran Derivatives in MTT Assays

| Compound Type | Cancer Cell Line | Result (IC₅₀ in µM) | Source |

|---|---|---|---|

| Benzofuran-isatin conjugate (5a) | SW-620 (Colon) | 8.7 | tandfonline.com |

| Benzofuran-isatin conjugate (5a) | HT-29 (Colon) | 9.4 | tandfonline.com |

| Benzofuran-isatin conjugate (5d) | SW-620 (Colon) | 6.5 | tandfonline.com |

| Benzofuran-isatin conjugate (5d) | HT-29 (Colon) | 9.8 | tandfonline.com |

| 3-methylbenzofuran derivative (16b) | A549 (Lung) | 1.48 | nih.gov |

| Halogenated benzofuran derivative (1) | HL60 (Leukemia) | 0.1 | nih.gov |

| Halogenated benzofuran derivative (1) | K562 (Leukemia) | 5.0 | nih.gov |

Gene Expression Analysis: e.g., Real-Time Polymerase Chain Reaction (PCR)

Real-Time Polymerase Chain Reaction (RT-qPCR) is a powerful and sensitive technique used to measure gene expression levels. plos.org The method involves two main steps: the reverse transcription of RNA into complementary DNA (cDNA) and the subsequent amplification of the cDNA using PCR. nih.gov By using fluorescent reporters, the amplification process is monitored in real-time, allowing for the quantification of the initial amount of target mRNA in the sample. plos.org To ensure accuracy, data is typically normalized to one or more stable reference (housekeeping) genes. researchgate.net

While specific RT-qPCR studies on this compound are not widely documented, this methodology is crucial for elucidating its mechanism of action. Based on the observed cytotoxic and anti-inflammatory activities of related benzofuran compounds, RT-qPCR could be used to investigate changes in the expression of genes involved in key cellular pathways. Potential research applications include:

Apoptosis: Analyzing the expression of pro-apoptotic genes (e.g., Bax, Bak) and anti-apoptotic genes (e.g., Bcl-2, Bcl-xL) to determine if the compound induces programmed cell death in cancer cells.

Cell Cycle Control: Quantifying the mRNA levels of cyclins and cyclin-dependent kinases (e.g., CDK1, Cyclin B1) to understand how the compound might cause cell cycle arrest.

Inflammation: Measuring the expression of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and enzymes (e.g., COX-2, iNOS) to confirm and characterize anti-inflammatory effects.

Protein Quantification Techniques: e.g., Enzyme-Linked Immunosorbent Assay (ELISA)